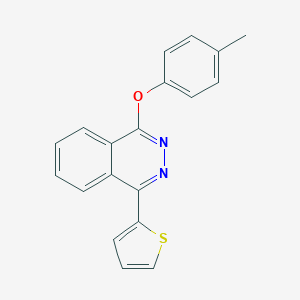
1-(4-METHYLPHENOXY)-4-(THIOPHEN-2-YL)PHTHALAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHYLPHENOXY)-4-(THIOPHEN-2-YL)PHTHALAZINE is an organic compound that belongs to the class of phthalazines This compound is characterized by the presence of a phthalazine core substituted with a 4-methylphenoxy group and a thien-2-yl group
Preparation Methods
The synthesis of 1-(4-METHYLPHENOXY)-4-(THIOPHEN-2-YL)PHTHALAZINE typically involves the condensation of 4-methylphenol with thien-2-ylphthalazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
1-(4-METHYLPHENOXY)-4-(THIOPHEN-2-YL)PHTHALAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or thienyl groups can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-METHYLPHENOXY)-4-(THIOPHEN-2-YL)PHTHALAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-(4-METHYLPHENOXY)-4-(THIOPHEN-2-YL)PHTHALAZINE can be compared with other similar compounds, such as:
Phthalazine derivatives: These compounds share the phthalazine core structure and may exhibit similar biological activities.
Phenoxy-substituted compounds: Compounds with phenoxy groups may have similar chemical reactivity and applications.
Thienyl-substituted compounds: These compounds share the thienyl group and may have similar properties and uses.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14N2OS |
|---|---|
Molecular Weight |
318.4g/mol |
IUPAC Name |
1-(4-methylphenoxy)-4-thiophen-2-ylphthalazine |
InChI |
InChI=1S/C19H14N2OS/c1-13-8-10-14(11-9-13)22-19-16-6-3-2-5-15(16)18(20-21-19)17-7-4-12-23-17/h2-12H,1H3 |
InChI Key |
MPHAAZXUJPQEQP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=CS4 |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B382424.png)
![methyl 11-oxo-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxylate](/img/structure/B382425.png)
![1-[3-(4-chlorophenyl)acryloyl]-2-(2-propynylsulfanyl)-1H-benzimidazol-6-yl ethyl ether](/img/structure/B382426.png)
![2-[3-[(4-Phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]isoindole-1,3-dione](/img/structure/B382428.png)
![4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]butanamide](/img/structure/B382429.png)
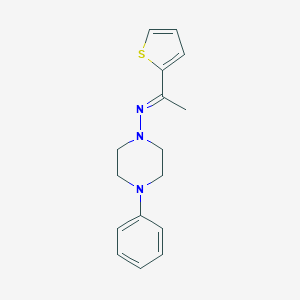
![(E)-2-(2-(4-(3-(furan-2-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B382431.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(ethylsulfanyl)-1H-benzimidazole](/img/structure/B382433.png)
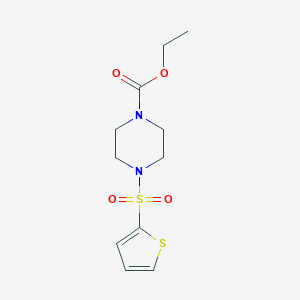
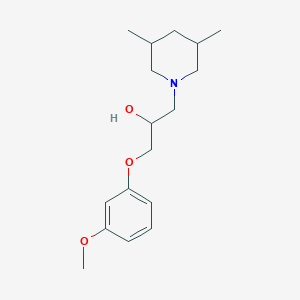
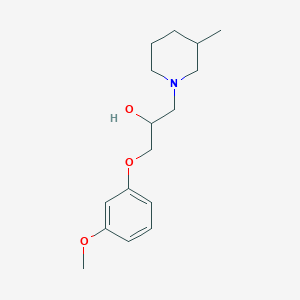
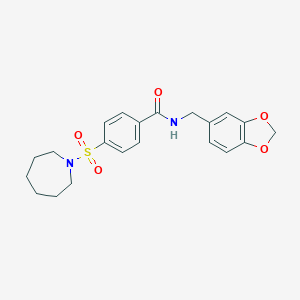
![4-Hydroxy-5-[oxo(thiophen-2-yl)methyl]-6-phenyl-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B382444.png)
![ethyl 2-{[4-(1-azepanylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B382445.png)
